molecular formula C8H7BF2O3 B1443095 4-Acetyl-2,3-difluorophenylboronic acid CAS No. 1451390-78-5

4-Acetyl-2,3-difluorophenylboronic acid

Cat. No. B1443095
CAS RN: 1451390-78-5
M. Wt: 199.95 g/mol
InChI Key: HTKOABRFNDIGPM-UHFFFAOYSA-N
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Description

4-Acetyl-2,3-difluorophenylboronic acid is a biochemical reagent . It is used as a building block in the synthesis of several organic compounds . It is also used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boronic acid group and two fluorine atoms attached to the phenyl ring .


Chemical Reactions Analysis

This compound is involved in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also used in the preparation of fluorinated biaryl derivatives and flurodiarylmethanols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 305-310 °C . It is soluble in methanol . The average mass is 157.911 Da .

Scientific Research Applications

4-Acetyl-2,3-difluorophenylboronic acid has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of a range of compounds, including pharmaceuticals and other biologically active compounds. It has also been used as a catalyst in the synthesis of polyhydroxyalkanoates. Additionally, it has been used as a chiral ligand in asymmetric catalysis, and as an inhibitor of enzymes, such as lipases and proteases.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The use of 4-Acetyl-2,3-difluorophenylboronic acid in lab experiments has several advantages. It is a highly versatile compound that can be used in a range of synthetic and biochemical processes. It is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. It is not soluble in water, and it is not stable in basic solutions. Additionally, it is not compatible with some solvents, such as methanol and ethanol.

Future Directions

There are several potential future directions for 4-Acetyl-2,3-difluorophenylboronic acid. It could be used as a catalyst in the synthesis of other compounds, such as polymers and nanomaterials. It could also be used as a chiral ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Additionally, it could be used as an inhibitor of enzymes for the development of new drugs and therapies. Finally, it could be used in the synthesis of fluorescent and bioluminescent compounds for imaging applications.

Safety and Hazards

4-Acetyl-2,3-difluorophenylboronic acid is considered hazardous . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

(4-acetyl-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(9(13)14)8(11)7(5)10/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKOABRFNDIGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(=O)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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